CYP450 Suicide Substrate Potency: TEPT Is the Most Effective Inducer Among Four Homologous Tri-n-Alkyl Phosphorothioates
In a direct head-to-head comparison of four homologous O,O,O-tri-n-alkyl phosphorothioates (methyl, ethyl, n-propyl, n-butyl) administered as single intraperitoneal doses to rats, the triethyl compound (TEPT) was identified as the most effective inducer of hepatic microsomal NADPH-cytochrome c reductase activity at both 24 and 48 hours post-administration [1]. TEPT's oxygen analog, triethyl phosphate (TEP), also caused an increase in reductase activity but was not characterized as a suicide substrate, and the O,O,S-triethyl phosphorodithioate isomer showed a distinctly different pattern of enzyme inhibition and recovery [1]. The induction by TEPT was dose-dependent and suppressed by co-administration of cycloheximide, confirming de novo enzyme protein synthesis as the mechanism—a mechanistic signature not shared by the phosphate analog [1].
| Evidence Dimension | Potency ranking for induction of NADPH-cytochrome c reductase activity among four homologous tri-n-alkyl phosphorothioates |
|---|---|
| Target Compound Data | Ranked #1 (most effective) among four homologs at 24 and 48 hr post-i.p. administration in rats |
| Comparator Or Baseline | O,O,O-Trimethyl phosphorothioate, O,O,O-tri-n-propyl phosphorothioate, O,O,O-tri-n-butyl phosphorothioate — all less effective; triethyl phosphate (oxygen analog) — induces activity but is not a suicide substrate |
| Quantified Difference | TEPT > all other homologs; TEP induction qualitatively different (non-suicide-substrate mechanism) |
| Conditions | Single i.p. dose in rat; hepatic microsomal fraction assayed for NADPH-cytochrome c reductase activity at 24 and 48 hr post-dose; cycloheximide co-administration control |
Why This Matters
For researchers using TEPT as a biochemical probe of CYP450 mechanism or for toxicological risk assessment, only the O,O,O-triethyl homolog provides this specific potency and suicide-substrate profile; substitution with any other homolog or the oxygen analog TEP will produce quantitatively and mechanistically different enzyme responses.
- [1] Furukawa N, Sato M, Suzuki Y. Induction of the hepatic microsomal cytochrome P-450 system by trialkyl phosphorothioates in rats. Biochem Pharmacol. 1987;36(8):1291-1296. doi:10.1016/0006-2952(87)90084-0. View Source
